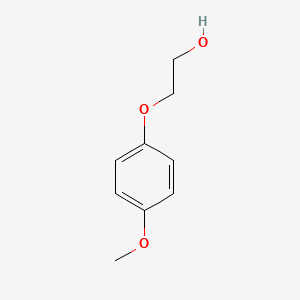
2,7-Diacetylfluorene
Descripción general
Descripción
2,7-Diacetylfluorene is a compound with the molecular formula C17H14O2 . It is also known by other names such as 1-(7-acetyl-9H-fluoren-2-yl)ethanone and 1,1’-(9H-fluorene-2,7-diyl)diethanone . The compound has a molecular weight of 250.29 g/mol .
Synthesis Analysis
The synthesis of 2,7-Diacetylfluorene and its analogs has been achieved through acylation . The structure-activity relationship analysis revealed that the carbonyl moiety at C9 is required for UT inhibition, there is a steric limitation on C2, 7-substituents, and the importance of a crescent-shape structure .Molecular Structure Analysis
The InChI code for 2,7-Diacetylfluorene is 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 . Its canonical SMILES is CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C .Physical And Chemical Properties Analysis
2,7-Diacetylfluorene is a solid at 20 degrees Celsius . It has a light orange to yellow to green color in its powder to crystal form . The compound has a melting point range of 180.0 to 184.0 degrees Celsius . It has a molecular weight of 250.29 g/mol, and its exact mass is 250.099379685 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- Synthesis By-products: The acetylation of 9-fluorenyllithium, a process related to 2,7-diacetylfluorene, produces several by-products, including "diacetylfluorene," characterized as 9-(1-acetoxyethylidene)fluorene. This compound shows substantial structural distortion due to A(1,3) strain in its system (Robinson et al., 2001).
Optical and Electronic Applications
- Nonlinear Optical Properties: A donor−acceptor conjugated copolymer containing 2,7-diethynylfluorene exhibits large femtosecond third-order nonlinear optical (NLO) properties. This characteristic is vital for advanced optical applications (Zhan et al., 2001).
- Light-Emitting Diodes (LEDs): Amorphous poly-2,7-fluorene networks are developed for use in multilayer LEDs, exhibiting high glass transition temperatures and good photoluminescence properties (Marsitzky et al., 2001).
- Electroluminescent Conjugated Polyelectrolytes: Novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, offering potential applications in OLEDs and other electronic devices (Huang et al., 2004).
Safety and Hazards
When handling 2,7-Diacetylfluorene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diacetylfluorene | |
CAS RN |
961-27-3, 39665-89-9 | |
| Record name | 961-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39665-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the position of the succinoyl group in the synthesis of 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene from 2,7-diethylfluorene?
A1: In the study "Benzo[c]fluorenones. IV. The Elucidation of the Position of the Succinoyl Group introduced in 2,7-Diethylfluorene and the conversion of this compound into 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene" [], researchers investigated the succinoylation of 2,7-diethylfluorene. Determining the exact position of the succinoyl group attachment (position 4 in this case) was crucial. This knowledge allowed for the controlled synthesis of the desired product, 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene, demonstrating the importance of regioselectivity in organic synthesis.
Q2: How was the structure of 2,7-diacetylfluorene confirmed in the provided research?
A2: While the abstract of the paper "Structure of crystals of 2,7-diacetylfluorene" [] does not provide specific details on the methods used, it suggests that crystallographic techniques were employed to determine the structure of 2,7-diacetylfluorene. Crystallography allows researchers to analyze the arrangement of atoms within a crystal and ultimately elucidate the compound's three-dimensional structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



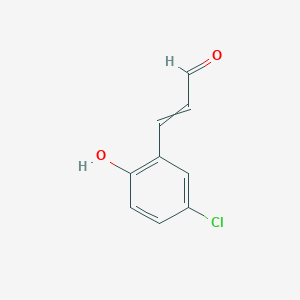


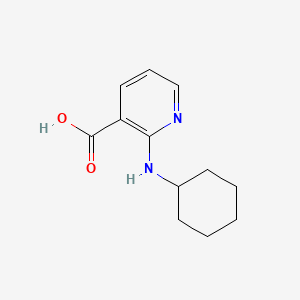

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
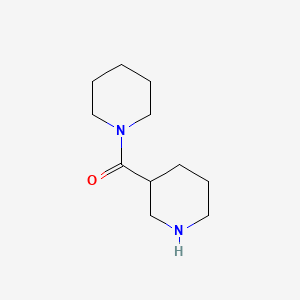
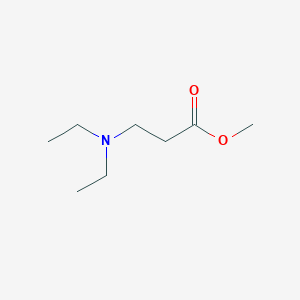
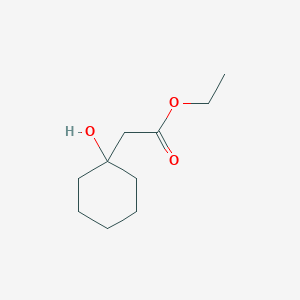
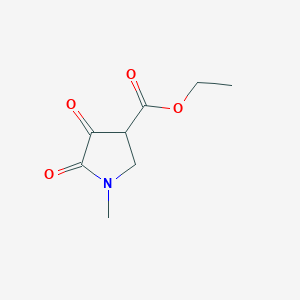
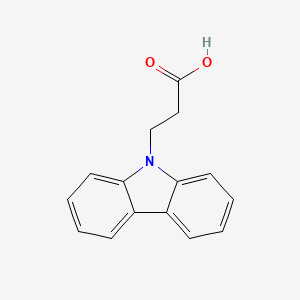
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)
